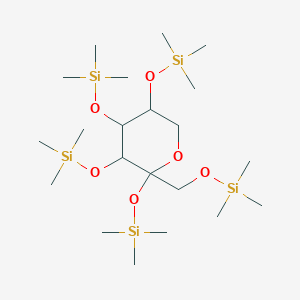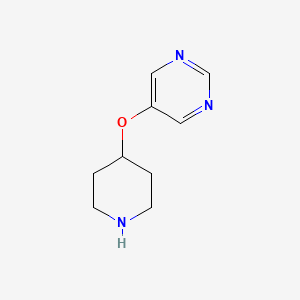
(3-Fluoro-1-methylazetidin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-1-methylazetidin-3-yl)methanamine is a chemical compound with the molecular formula C₅H₁₁FN₂ and a molecular weight of 118.15 g/mol . It is a fluorinated azetidine derivative, which makes it a valuable compound in various research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-1-methylazetidin-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the azetidine ring.
Fluorination: Introduction of the fluorine atom at the 3-position of the azetidine ring.
Methylation: Methylation of the nitrogen atom in the azetidine ring.
Amination: Introduction of the methanamine group at the 3-position of the azetidine ring.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-1-methylazetidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) and potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(3-Fluoro-1-methylazetidin-3-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluoro-1-methylazetidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, making the compound a valuable tool in biochemical and pharmacological research .
Comparison with Similar Compounds
Similar Compounds
(3-Fluoroazetidine): Similar in structure but lacks the methyl and methanamine groups.
(1-Methylazetidine): Lacks the fluorine atom and methanamine group.
(3-Methylazetidine): Lacks the fluorine atom and methanamine group.
Uniqueness
(3-Fluoro-1-methylazetidin-3-yl)methanamine is unique due to the presence of both the fluorine atom and the methanamine group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the methanamine group allows for further functionalization and interaction with biological targets .
Properties
Molecular Formula |
C5H11FN2 |
|---|---|
Molecular Weight |
118.15 g/mol |
IUPAC Name |
(3-fluoro-1-methylazetidin-3-yl)methanamine |
InChI |
InChI=1S/C5H11FN2/c1-8-3-5(6,2-7)4-8/h2-4,7H2,1H3 |
InChI Key |
ODIIIAWBIBUYHT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)(CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12280507.png)



![1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280526.png)
![5-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B12280533.png)








